Z-DL-Asp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

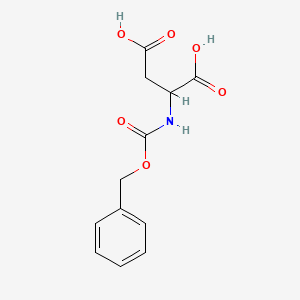

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859586 | |

| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7, 1152-61-0 | |

| Record name | NSC88490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: Unpacking the Synthetic Utility of N-Carbobenzyloxy-DL-aspartic acid

An In-Depth Technical Guide to Z-DL-Asp-OH for Researchers and Drug Development Professionals

N-Carbobenzyloxy-DL-aspartic acid, commonly abbreviated as this compound, is a synthetically modified amino acid that serves as a crucial building block in organic chemistry and pharmaceutical development.[1] It is a derivative of aspartic acid, a nonessential amino acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[2] This protective modification prevents unwanted reactions at the nitrogen atom, thereby enabling chemists to selectively perform reactions at the carboxyl groups. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the aspartic acid backbone.[3]

While this compound itself does not possess a direct biological function, its utility is paramount in the synthesis of complex peptides and non-peptide molecules with significant therapeutic potential.[1] Its structure provides a stable, yet readily cleavable, protected form of aspartic acid, making it an invaluable tool for constructing molecules that can interact with biological systems, particularly in the fields of enzyme inhibition and neurobiology.[1][4] This guide provides a comprehensive overview of its properties, synthetic applications, and its relevance in the context of designing bioactive compounds.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

| Property | Value | Reference |

| Synonyms | N-Carbobenzoxy-DL-aspartic acid, 2-Benzyloxycarbonylaminosuccinic acid, Cbthis compound | [1][3] |

| CAS Number | 4515-21-3 | [1][5][6] |

| Molecular Formula | C12H13NO6 | [1][3][5] |

| Molecular Weight | 267.24 g/mol | [5][6] |

| Appearance | White to off-white powder | [1][7] |

| Melting Point | 113 - 119 °C | [1][2] |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)butanedioic acid | [3][7] |

| Storage | Store at -20°C for long-term stability | [5][6] |

The core of this compound's functionality lies in its structure: the Z-group attached to the amino function and the two carboxylic acid groups. The Z-group is a robust protecting group, stable to a wide range of reaction conditions used in peptide synthesis, yet it can be cleanly removed under specific conditions, typically catalytic hydrogenation. This strategic protection is the cornerstone of its utility.

Part 2: The Role of this compound in Peptide Synthesis and Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of peptides and other complex organic molecules.[1][8] Its structure allows for precise control over chemical reactions, a necessity in multi-step synthetic pathways.

The Logic of Amine Protection in Synthesis

In peptide synthesis, the goal is to form a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. Without a protecting group on the α-amino function, an amino acid can react with itself or in other undesired ways. The benzyloxycarbonyl (Z) group serves as a temporary shield.

Causality in Experimental Choice: The Z-group is chosen for its stability under the conditions required for amide bond formation (e.g., using coupling reagents like DCC) and its susceptibility to removal by methods that do not affect the newly formed peptide bond, such as catalytic hydrogenation. This orthogonality is a fundamental principle in synthetic chemistry.

A generalized workflow for incorporating an N-Z-protected amino acid into a peptide sequence is illustrated below.

Caption: Generalized workflow for solution-phase peptide synthesis using this compound.

Applications in Pharmaceutical Development

This compound serves as a key starting material for various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as building blocks for enzyme inhibitors.[1] The aspartic acid moiety is a common feature in bioactive molecules due to its ability to mimic peptide structures and engage in hydrogen bonding with biological targets.

Part 3: Biological Context: Aspartate, Caspases, and Apoptosis

To fully appreciate the significance of this compound as a synthetic tool, it is crucial to understand the biological roles of the aspartate residue it carries. Aspartic acid is central to the mechanism of apoptosis, or programmed cell death, a fundamental process for tissue homeostasis.[9]

The Caspase Cascade: Executioners of Apoptosis

Apoptosis is executed by a family of cysteine proteases known as caspases.[9][10] The name "caspase" is derived from their catalytic mechanism: they are c ysteine-dependent asp artate-specific proteases .[11] This means they use a cysteine residue in their active site to cleave target proteins, and they do so with an exceptionally high specificity for sequences immediately following an aspartic acid residue.[10][11]

The activation of caspases occurs in a hierarchical cascade. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals. These, in turn, cleave and activate effector caspases (like caspase-3 and -7), which are responsible for the systematic disassembly of the cell by cleaving key structural and regulatory proteins.[10][12]

Designing Caspase Inhibitors

Because aberrant apoptosis is implicated in numerous diseases (too little in cancer, too much in neurodegenerative disorders), caspases are attractive therapeutic targets.[9] The stringent requirement for an aspartate residue at the cleavage site (the P1 position) is the key to designing specific inhibitors.

Peptide-based inhibitors are designed to mimic the natural substrate of a caspase. By incorporating a Z-protected aspartic acid derivative, researchers can synthesize small peptides that fit into the active site of a caspase but are modified to irreversibly block its activity. For example, the well-known pan-caspase inhibitor Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) uses this principle.[13] The Z-group provides stability and cell permeability, while the aspartate residue directs the inhibitor to the caspase's active site.[11]

The potential of this compound lies in its ability to serve as a precursor for such targeted inhibitors, enabling the exploration of novel therapeutics that can modulate apoptosis.[4]

Caption: Simplified caspase activation pathway and the site of action for Z-Asp-based inhibitors.

Part 4: Exemplar Experimental Protocol: Dipeptide Synthesis

This protocol provides a representative method for the coupling of this compound to an amino acid ester in solution, a foundational step in building larger peptides. This is adapted from established principles of peptide synthesis.[14]

Objective: To synthesize the protected dipeptide Z-DL-Asp-Phe-OMe.

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N-Methylmorpholine (NMM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Amino Acid Ester Preparation:

-

Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

-

Carboxyl Group Activation:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0°C.

-

Add DCC (1.1 equivalents), dissolved in a small amount of DCM, to the this compound solution.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.

-

-

Coupling Reaction:

-

Add the prepared H-Phe-OMe solution from Step 1 to the activated this compound mixture from Step 2.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Z-DL-Asp-Phe-OMe can be further purified by recrystallization or flash column chromatography.

-

Self-Validating System: The success of each step can be monitored. Thin-Layer Chromatography (TLC) should be used to track the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for researchers, chemists, and drug development professionals. Its carefully designed structure, featuring a robust yet removable protecting group, provides the control necessary for the synthesis of complex, biologically active molecules. By serving as a key building block for peptide-based caspase inhibitors and other therapeutics, this compound plays a critical, foundational role in the quest to understand and modulate fundamental life processes like apoptosis, opening new avenues for the treatment of a wide range of human diseases.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70855, N-((Benzyloxy)carbonyl)aspartic acid.

- K. T. Wanner Institute of Organic Chemistry, LMU Munich. (n.d.). Synthesis of multi-module low density lipoprotein receptor class A domains with acid labile cyanopyridiniumylides (CyPY) as aspartic acid masking groups.

- ChemBK. (2022). Z-Asp-OH.

- precisionFDA. (n.d.). Z-DL-ASP(OTBU)-OH.

- Aapptec Peptides. (n.d.). Z-Asp-OH [1152-61-0].

- Colantonio, P., et al. (2008). Human caspase-3 inhibition by Z-tLeu-Asp-H: tLeu(P2) counterbalances Asp(P4) and Glu(P3) specific inhibitor truncation. Biochemical and Biophysical Research Communications, 377(3), 757-762.

- Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates and inhibitors. Cell Death and Differentiation, 14(1), 66-72.

- Crawford, E. D., et al. (2013). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Chemical Biology, 8(12), 2731-2739.

- Loddick, S. A., et al. (1998). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 18(9), 994-999.

- Nakatani, T., et al. (2002). Requirement of caspase and p38MAPK activation in zinc-induced apoptosis in human leukemia HL-60 cells. European Journal of Biochemistry, 269(24), 6231-6241.

- Li, Y., et al. (2024). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. International Journal of Molecular Sciences, 25(1), 589.

- Sarissky, M., et al. (2021). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences, 22(19), 10587.

- Franklin, R. B., & Costello, L. C. (2009). The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers. Journal of Cellular Biochemistry, 106(5), 750-757.

- Cohen, G. M. (1997). The role of caspases in apoptosis. Biochemical Journal, 326(Pt 1), 1-16.

- Reed, J. C. (2000). Apoptosis Caused by Caspases. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.

- Isah, A. A., & Payne, R. J. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 991.

- Topo, E., et al. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. Reproductive Biology and Endocrinology, 7, 120.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Carbobenzyloxy-L-aspartic acid | 1152-61-0 [chemicalbook.com]

- 3. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human caspase-3 inhibition by Z-tLeu-Asp-H: tLeu(P2) counterbalances Asp(P4) and Glu(P3) specific inhibitor truncation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. 172051000 [thermofisher.com]

- 8. Z-D-Asp-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. The role of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis Caused by Caspases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure and Application of N-α-Benzyloxycarbonyl-DL-aspartic acid (Z-DL-Asp-OH)

Abstract

This technical guide provides a comprehensive analysis of N-α-Benzyloxycarbonyl-DL-aspartic acid (Z-DL-Asp-OH), a pivotal amino acid derivative in synthetic chemistry and biomedical research. We will dissect its core chemical structure, including the significance of the benzyloxycarbonyl (Z) protecting group and the racemic nature of its aspartic acid backbone. This document details its physicochemical properties, outlines its primary application as a versatile building block in peptide synthesis, and explores its foundational role in the development of pharmacologically active agents, notably caspase inhibitors. Key analytical techniques for structural verification, including NMR, IR, and Mass Spectrometry, are discussed with an emphasis on characteristic spectral features. Furthermore, this guide presents a validated experimental protocol for a representative synthetic application, underscoring the practical utility of this compound for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Properties

A thorough understanding of a synthetic building block begins with its fundamental identity and physical characteristics. These properties dictate its handling, storage, and reactivity in experimental design.

Nomenclature and Chemical Identifiers

The compound is known by several names, reflecting its structure and common laboratory usage. Its key identifiers are summarized below for unambiguous reference.

| Identifier | Value |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)butanedioic acid[1] |

| Common Synonyms | This compound, N-Carbobenzoxy-DL-aspartic Acid, Cbz-DL-Aspartic acid, 2-Benzyloxycarbonylaminosuccinic acid[1][2] |

| CAS Number | 4515-21-3[2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₆[1][2][3] |

| Molecular Weight | 267.23 g/mol [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O[1] |

Chemical Structure Analysis

The structure of this compound is composed of three key functional components:

-

Aspartic Acid Backbone : A dicarboxylic amino acid, providing two potential points for chemical modification or conjugation (the α- and β-carboxyl groups).

-

Chiral Center (α-carbon) : The "DL" designation signifies that this compound is a racemic mixture, containing an equal proportion of the D- and L-enantiomers of Z-Asp-OH. This is a critical consideration in applications where stereospecificity is required, such as in enzymatic reactions or the synthesis of biologically active peptides.[2]

-

N-terminal Benzyloxycarbonyl (Z or Cbz) Group : This is a crucial protecting group for the α-amino functionality.[5] Attached via a carbamate linkage, the Z-group is stable to a wide range of reaction conditions used in peptide synthesis but can be selectively removed, most commonly via catalytic hydrogenation. This selective protection is the cornerstone of its utility in the stepwise assembly of peptide chains.[6]

Caption: Figure 1: Structural components of this compound.

Physicochemical Data Summary

The physical properties of this compound are essential for its practical application in the laboratory.

| Property | Description |

| Appearance | White to off-white crystalline powder[2][7] |

| Melting Point | 113 - 119 °C[2][8] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Sparingly soluble in water.[5][7] |

| Storage Conditions | Store at 2–8°C in a tightly sealed container, protected from moisture and light to ensure long-term stability.[2][5] |

Role as a Versatile Synthetic Building Block

The primary utility of this compound lies in its role as a protected amino acid for peptide synthesis. The strategic use of the Z-group is a classic and reliable method in medicinal chemistry.

The Rationale for Z-Group Protection

In multi-step peptide synthesis, it is imperative to prevent the highly nucleophilic α-amino group from undergoing unwanted side reactions during carboxyl group activation and coupling. The benzyloxycarbonyl (Z) group serves as an ideal "mask."

-

Expertise & Experience Insight : The choice of the Z-group is dictated by its orthogonal removal conditions. It is resistant to the acidic conditions often used to remove other protecting groups (like the tert-butoxycarbonyl, Boc, group) and the basic conditions of Fmoc-based synthesis. Its clean removal via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) yields the free amine, carbon dioxide, and toluene, which are easily separated from the peptide product. This specific reactivity profile provides chemists with precise control over the synthetic sequence.

Caption: Figure 2: Conceptual workflow for incorporating this compound in peptide synthesis.

Case Study: Enzymatic Synthesis of the Aspartame Precursor

A well-documented application showcasing the utility of Z-protected aspartic acid is the synthesis of Z-L-Aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a precursor to the artificial sweetener aspartame.[6] This reaction can be efficiently catalyzed by the enzyme thermolysin, which demonstrates high stereoselectivity. Even when using the racemic this compound, the enzyme selectively catalyzes the condensation of the L-enantiomer with L-phenylalanine methyl ester, leaving the D-enantiomer unreacted.[9]

Protocol: Thermolysin-Catalyzed Synthesis of Z-Asp-Phe-OMe

This protocol is a self-validating system; the formation of a precipitate is a strong indicator of a successful reaction, which can then be confirmed by standard analytical techniques like TLC or LC-MS.

Materials:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Thermolysin enzyme

-

4 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

Step-by-Step Methodology:

-

Reactant Suspension: In a suitable reaction vessel (e.g., a 15 mL centrifuge tube), suspend this compound (1.0 mmol, 267 mg) and H-Phe-OMe·HCl (2.0 mmol, 431 mg) in 3 mL of deionized water.[9]

-

pH Adjustment: While stirring vigorously, carefully add 4 M NaOH dropwise until the pH of the suspension reaches 7.0, as measured by pH indicator paper. The mixture should become a clear solution. This step is critical as it deprotonates the carboxylic acids and neutralizes the hydrochloride salt, making the reactants available for the enzyme.

-

Enzymatic Condensation: Add thermolysin (e.g., 2 mg dissolved in 200 µL of water) to the clear solution.[9]

-

Incubation: Incubate the reaction mixture in a water bath at 40°C overnight. The target product, Z-L-Asp-Phe-OMe, is sparingly soluble and will precipitate from the solution as it forms, driving the reaction equilibrium towards completion.[9]

-

Product Isolation: Collect the solid precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the collected solid multiple times with cold deionized water to remove unreacted starting materials and salts.

-

Drying: Dry the final product under vacuum to yield Z-L-Asp-Phe-OMe.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following data represent the expected spectral features based on its known structure.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplet around 7.3-7.4 ppm (from the phenyl ring of the Z-group).[10] |

| Benzylic Protons | Singlet around 5.1 ppm (-CH₂- of the Z-group). | |

| α-Proton | Multiplet around 4.5-4.7 ppm (-CH(NH)-). | |

| β-Protons | Pair of doublets of doublets (diastereotopic protons) around 2.8-3.0 ppm (-CH₂-COOH). | |

| ¹³C NMR | Carboxyl Carbons | Signals in the range of 171-175 ppm.[1] |

| Carbamate Carbonyl | Signal around 156 ppm. | |

| Aromatic Carbons | Signals between 127-136 ppm. | |

| Benzylic Carbon | Signal around 67 ppm (-CH₂-). | |

| α-Carbon | Signal around 50 ppm. | |

| β-Carbon | Signal around 36 ppm. | |

| IR Spectroscopy | O-H Stretch | Very broad band from 2500-3300 cm⁻¹, characteristic of carboxylic acid dimers.[11] |

| N-H Stretch | Moderate band around 3300-3400 cm⁻¹ (from the carbamate). | |

| C-H Stretch (Aromatic) | Peaks just above 3000 cm⁻¹.[12] | |

| C-H Stretch (Aliphatic) | Peaks just below 3000 cm⁻¹.[12] | |

| C=O Stretch | A strong, sharp peak around 1710-1720 cm⁻¹ (carbamate) and a broader, strong peak around 1700 cm⁻¹ (carboxylic acid).[11] | |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ at m/z 268.08 or [M-H]⁻ at m/z 266.07. |

| Key Fragments | Common losses include CO₂ (44 Da) from the carboxylic acids and the benzyl group (91 Da). |

Biochemical Significance and Applications in Drug Development

While this compound is primarily a synthetic intermediate, its aspartic acid core is of profound biochemical importance, particularly in the study of apoptosis, or programmed cell death.

Foundation for Caspase Inhibitors

Caspases are a family of cysteine proteases that are central executioners of apoptosis.[13] A key feature of their substrate specificity is the absolute requirement for an aspartic acid residue at the P1 position of the cleavage site. This makes aspartic acid derivatives prime candidates for designing caspase inhibitors.

This compound serves as the scaffold for creating potent, irreversible caspase inhibitors. By chemically modifying the α-carboxyl group into an electrophilic "warhead," such as a dichlorobenzoyloxymethylketone (DCB) or a fluoromethylketone (FMK), the molecule is transformed from a simple building block into a mechanism-based inhibitor.[14][15] For example, Z-Asp-CH2-DCB is a well-known cell-permeable, broad-spectrum caspase inhibitor that functions by alkylating the active site cysteine residue of the enzyme.[14][16]

Caption: Figure 3: Logical progression from Z-Asp-OH scaffold to caspase inhibition.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure both user safety and the integrity of the chemical.

Laboratory Safety Protocols

-

Hazards : this compound is classified as an irritant to the eyes, respiratory system, and skin.[8][17]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

First Aid : In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move to fresh air. Seek medical attention if irritation persists.

Storage and Stability

-

Conditions : To maintain its purity and prevent degradation, this compound should be stored in a cool (2-8°C), dry place, away from light and moisture.[5][17]

-

Container : The container should be kept tightly sealed to prevent hydrolysis and contamination.

References

- National Center for Biotechnology Information. (n.d.). N-((Benzyloxy)carbonyl)aspartic acid. PubChem Compound Database.

- precisionFDA. (n.d.). Z-DL-ASP(OTBU)-OH.

- Global Substance Registration System. (n.d.). Z-L-ASP(OTBU)-OH.

- P&S Chemicals. (n.d.). Product information, Z-Asp-Oh.

- ChemBK. (2022). Z-Asp-OH.

- Isowa, Y., Ohmori, M., Ichikawa, T., Mori, K., Nonaka, Y., Kihara, K., & Oyama, K. (1979). The Thermolysin-catalyzed Condensation Reactions of N-Substituted Aspartic and Glutamic Acids with Phenylalanine Alkyl Esters. Tetrahedron Letters, 20(28), 2611-2612.

- Ploegh, H. L., et al. (2019). Synthesis of multi-module low density lipoprotein receptor class A domains with acid labile cyanopyridiniumylides (CyPY) as aspartic acid masking groups. Chemical Science, 10(3), 843-849.

- Carl Roth. (n.d.). Safety Data Sheet: Z-L-Aspartic acid.

- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777-21781.

- NIST. (n.d.). Aspartic acid. NIST Chemistry WebBook.

- ResearchGate. (n.d.). IR and Raman spectra of L-aspartic acid and isotopic derivatives.

- Wikipedia. (n.d.). Aspartic acid.

- Carl Roth. (n.d.). Safety Data Sheet: DL-Aspartic acid.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Julian, R. R., & Beauchamp, J. L. (2003). Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. Journal of the American Society for Mass Spectrometry, 14(3), 241-250.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table.

- UMass Lowell. (n.d.). Table of Characteristic IR Absorptions.

- Biological Magnetic Resonance Bank. (n.d.). L-Aspartic Acid.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- TMP Chem. (2015). 1H NMR - Spectra Interpretation Part I Examples.

- ResearchGate. (n.d.). Distinguishing Aspartic and Isoaspartic Acids in Peptides by Several Mass Spectrometric Fragmentation Methods.

Sources

- 1. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Z-Asp-OH - SRIRAMCHEM [sriramchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 10. Z-DL-ALA-OH(4132-86-9) 1H NMR spectrum [chemicalbook.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. msesupplies.com [msesupplies.com]

- 15. selleckchem.com [selleckchem.com]

- 16. tribioscience.com [tribioscience.com]

- 17. carlroth.com [carlroth.com]

Introduction: The Role and Significance of Z-DL-Asp-OH

An In-depth Technical Guide to the Synthesis of Z-DL-Asp-OH

N-α-Benzyloxycarbonyl-DL-aspartic acid, commonly abbreviated as this compound, is a pivotal amino acid derivative that serves as a fundamental building block in diverse scientific fields.[1] Its structure features the α-amino group of DL-aspartic acid protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection renders the amino group unreactive, allowing for selective chemical modifications at the α- and β-carboxylic acid functionalities.

This compound is indispensable in peptide synthesis, where controlled, sequential coupling of amino acids is required to build complex peptide chains.[1][2] Beyond the research laboratory, it finds applications in pharmaceutical development as a precursor for various therapeutic agents and in the food industry as a component in the synthesis of nutritional supplements and flavor enhancers.[1][] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Schotten-Baumann reaction, and offers expert insights into process optimization and troubleshooting.

Compound Properties:

-

Synonyms: this compound, 2-Benzyloxycarbonylaminosuccinic acid[1]

-

CAS Number: 4515-21-3[1]

-

Appearance: White to off-white powder[1]

-

Melting Point: 113 - 118 °C[1]

The Core Chemistry: The Schotten-Baumann Reaction

The synthesis of this compound is a classic application of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[6][7] First described in the 1880s by chemists Carl Schotten and Eugen Baumann, this reaction is ideal for forming amides from amines and acid chlorides.[7][8]

In this specific application, the amine is DL-aspartic acid, and the acylating agent is benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl). The reaction is conducted under aqueous alkaline conditions, typically using sodium hydroxide (NaOH) as the base.[6][9] The role of the base is twofold and critical for the success of the synthesis:

-

Nucleophile Activation: The base deprotonates the amino group of aspartic acid, increasing its nucleophilicity and enabling it to attack the electrophilic carbonyl carbon of benzyl chloroformate.

-

Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base immediately neutralizes the HCl, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[6][9] This neutralization drives the equilibrium towards the formation of the desired amide product.

The overall process is typically performed in a two-phase system (an aqueous phase for the amino acid salt and base, and an organic phase for the product and starting materials), which is a hallmark of Schotten-Baumann conditions.[7][8]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram.

-

Deprotonation: The amino group of DL-aspartic acid is deprotonated by hydroxide ions.

-

Nucleophilic Attack: The activated, nucleophilic amine attacks the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

-

Acid-Base Neutralization: The generated HCl is neutralized by the base.

-

Acidification: The final product, which exists as a sodium salt in the alkaline solution, is precipitated by acidifying the reaction mixture.[10]

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

Preparation of Aspartate Solution: In a 1 L four-necked flask, dissolve DL-aspartic acid in an aqueous solution of sodium hydroxide. Cool the solution to between 10-15°C using an ice bath. [11]2. Reaction Execution: While vigorously stirring the solution, begin the simultaneous dropwise addition of benzyl chloroformate and a separate solution of aqueous NaOH. The rate of addition must be carefully controlled to maintain the reaction temperature between 10°C and 30°C and the pH within the range of 10.0 to 11.0. [10][11]3. Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 2-3 hours while maintaining the temperature and pH. [11]4. Extraction of Impurities: Transfer the reaction mixture to a separatory funnel and wash it twice with diethyl ether or toluene. This step removes unreacted benzyl chloroformate and the primary byproduct, benzyl alcohol. Discard the organic layers.

-

Product Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly and with stirring, add concentrated HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form. [10]6. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification and Drying: Wash the collected solid thoroughly with ice-cold deionized water to remove any residual inorganic salts. Dry the purified product under vacuum to a constant weight. The expected yield is typically high, often exceeding 90%, with a purity of over 99%. [10]

Quantitative Data and Characterization

The following table provides an example of reagent quantities for a representative synthesis.

| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Amount |

| DL-Aspartic Acid | 133.10 | 0.60 | 79.86 g |

| Benzyl Chloroformate | 170.59 | 0.66 (1.1 eq) | 112.59 g (~95 mL) |

| Sodium Hydroxide | 40.00 | ~1.86 | As needed for pH |

| Conc. Hydrochloric Acid | 36.46 | - | As needed for pH |

Expert Insights: Critical Parameters for Success

As a self-validating system, the integrity of this protocol hinges on the precise control of several key parameters. Understanding the causality behind these choices is essential for reproducibility and high purity.

-

The Primacy of pH Control: The pH of the reaction is the most influential variable. While a range of 10-11 is effective, some protocols advocate for a higher pH of 12.0 to 13.5. [11]The rationale is that a higher pH can more effectively suppress the formation of the N-benzyloxycarbonyl-aspartyl-aspartic acid dipeptide byproduct. [11]However, this benefit must be balanced against the increased rate of hydrolysis of benzyl chloroformate at higher pH, which forms benzyl alcohol and reduces the yield of the desired product. The 10-11 range represents a robust compromise for achieving high yield and purity.

-

Temperature Management: The reaction is exothermic. Maintaining a temperature between 10-30°C is a conservative approach to minimize side reactions. [11]However, some patented industrial processes have demonstrated that operating at higher temperatures (e.g., 45-55°C) can significantly shorten the reaction time while still achieving excellent yields and purity, provided the pH is meticulously controlled. [10]For laboratory-scale synthesis, the lower temperature range is recommended for greater control.

-

Reagent Addition Rate: The simultaneous and slow addition of benzyl chloroformate and the NaOH solution is critical. This prevents localized areas of high reagent concentration or pH fluctuation, which can promote the formation of byproducts.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a foundational and highly efficient procedure in synthetic organic and medicinal chemistry. By carefully controlling reaction parameters—most notably pH and temperature—researchers can reliably produce this vital N-protected amino acid in high yield and purity. This guide provides the necessary technical details and expert rationale to empower scientists and drug development professionals to successfully implement this protocol, enabling further advancements in peptide synthesis and beyond.

References

- Synthesis of N-benzyloxycarbonyl-L-aspartic acid.

- Synthesis of N-benzyloxycarbonyl-L-aspartic anhydride.PrepChem.com. [Link]

- Synthesis of N-benzyloxycarbonyl-L-aspartic acid.PrepChem.com. [Link]

- Method of producing N-benzyloxycarbonyl-L-aspartic acid.

- Z-DL-aspartic acid.Chem-Impex. [Link]

- Schotten Baumann Reaction.BYJU'S. [Link]

- Schotten–Baumann reaction.Grokipedia. [Link]

- Schotten–Baumann reaction.Wikipedia. [Link]

- Synthesis of multi-module low density lipoprotein receptor class A domains with acid labile cyanopyridiniumylides (CyPY) as aspartic acid masking groups.National Institutes of Health (NIH). [Link]

- Protecting Groups.Lokey Lab Protocols - Wikidot. [Link]

- Schotten-Baumann reaction.chemeurope.com. [Link]

- Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups.Canadian Journal of Chemistry. [Link]

- Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production.MDPI. [Link]

- Aspartic acid.Wikipedia. [Link]

- dl-Aspartic acid.

- Z-Asp-OH [1152-61-0].Aapptec Peptides. [Link]

- Z-Asp-OH.ChemBK. [Link]

- N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6.PubChem. [Link]

- N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6.PubChem. [Link]

- Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria.National Institutes of Health (NIH). [Link]

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.Wiley Online Library. [Link]

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.Europe PMC. [Link]

- Cbz-Aspartic acids | Z-Asp-OH | 1152-61-0 spot supply.Omizzur. [Link]

- Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity.National Institutes of Health (NIH). [Link]

- Magnetically Recoverable ICT-Functionalized Fe3O4 Nanoparticles for Efficient Horseradish Peroxidase Immobiliz

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Anaspec. [Link]

- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. Schotten-Baumann_reaction [chemeurope.com]

- 9. byjus.com [byjus.com]

- 10. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 11. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

Z-DL-Asp-OH: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

N-carbobenzyloxy-DL-aspartic acid, commonly referred to as Z-DL-Asp-OH, is a pivotal N-protected amino acid derivative extensively used as a building block in peptide synthesis and pharmaceutical research.[1] Its solubility characteristics in organic solvents are a critical parameter governing reaction kinetics, purification efficiency, and overall yield in synthetic workflows. This guide provides a detailed examination of the physicochemical properties of this compound, explores the theoretical and practical aspects of its solubility in a range of common organic solvents, and presents robust, step-by-step protocols for empirical solubility determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Critical Role of Solubility in Synthesis

In the realm of peptide chemistry and the development of complex organic molecules, the success of a synthetic route often hinges on the solubility of its constituent building blocks. This compound, a derivative of aspartic acid featuring a benzyloxycarbonyl (Z) protecting group, is no exception.[1][2] Poor solubility can lead to significant challenges, including incomplete reactions, precipitation of reagents, and difficulties in purification, ultimately compromising the efficiency and reproducibility of the synthesis.[3]

Conversely, a well-characterized solubility profile empowers the scientist to:

-

Optimize Reaction Conditions: Select a solvent system that ensures all reactants remain in the solution phase, promoting efficient molecular interactions.

-

Enhance Yield and Purity: Avoid premature product precipitation and facilitate cleaner reaction profiles.

-

Streamline Downstream Processing: Simplify purification steps such as crystallization and chromatography by enabling controlled precipitation and efficient loading.

This guide moves beyond simple data provision, offering a mechanistic understanding of why this compound behaves as it does in various solvent environments and equipping the researcher with the tools to validate these principles in their own laboratory setting.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its structure. The unique architecture of this compound, containing both hydrophobic and hydrophilic moieties, results in a complex and nuanced solubility profile.

Molecular Structure and Functional Groups

The structure of this compound (Molecular Formula: C₁₂H₁₃NO₆, Molecular Weight: ~267.24 g/mol ) is fundamentally amphipathic.[1][4][5][6]

Caption: Key functional regions of the this compound molecule.

-

Hydrophobic Region: The benzyloxycarbonyl ("Z") group, with its aromatic phenyl ring, imparts significant non-polar character. This region favors interactions with less polar organic solvents.

-

Hydrophilic Region: The molecule possesses two carboxylic acid groups. These groups are polar and capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar solvents.

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below. These values are critical for both theoretical calculations and practical handling.

| Property | Value | Source(s) |

| CAS Number | 4515-21-3 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₃NO₆ | [1][4][5][6] |

| Molecular Weight | 267.24 g/mol | [1][6] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 113 - 118 °C | [1][2] |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid groups of this compound. However, their polarity may be insufficient to fully solvate the large, hydrophobic Z-group, potentially leading to moderate solubility. The L-isomer shows good qualitative solubility in methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents are highly effective at dissolving polar compounds. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and possess large dipole moments, allowing them to effectively solvate both the polar carboxylic acid functions and, to some extent, the hydrophobic Z-group through dipole-induced dipole interactions.[3][7] The use of DMSO-d6 for NMR analysis of this compound confirms its utility as a solvent.[8]

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a solvent of intermediate polarity. While it can interact with the hydrophobic Z-group, it is a poor hydrogen bonder and is less effective at solvating the highly polar dicarboxylic acid portion, likely resulting in lower solubility compared to polar aprotic solvents.

-

Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) has moderate polarity, but like DCM, it is not a strong hydrogen-bonding solvent. Diethyl ether is largely non-polar. Solubility in these solvents is expected to be limited.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the Z-group but will be unable to solvate the polar dicarboxylic acid end of the molecule. Consequently, this compound is expected to be practically insoluble in non-polar solvents.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong hydrogen bond acceptors and high polarity effectively solvate both ends of the molecule.[3][9] |

| Acetonitrile | Moderate | Less polar than DMSO/DMF, resulting in a reduced capacity to solvate the carboxylic acid groups. | |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Can hydrogen bond, but the alkyl chains are less effective at solvating the hydrophobic Z-group. |

| Chlorinated | Dichloromethane (DCM) | Low | Intermediate polarity favors the Z-group, but poor solvation of the dicarboxylic acid moiety limits overall solubility. |

| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but lacks strong hydrogen bonding capability. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Unable to overcome the strong intermolecular hydrogen bonding of the carboxylic acids in the crystal lattice. |

Experimental Protocols for Solubility Determination

Empirical determination is the gold standard for assessing solubility. The following protocols are designed to be robust and self-validating, providing the researcher with reliable, quantitative data.

General Workflow for Solubility Screening

The choice of method depends on the expected solubility and available instrumentation. This workflow provides a logical decision-making process.

Caption: Decision workflow for determining the solubility of this compound.

Protocol: Gravimetric Method

This classic method is suitable for determining solubility when the compound is moderately to highly soluble.[10][11]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Scientist's Note: "Excess" is key. A persistent solid phase must be visible to ensure the solution is saturated.

-

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.

-

Rationale: This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.[12]

-

-

Phase Separation: Allow the suspension to settle. For finer suspensions, centrifuge the vial at high speed (e.g., 5000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

-

Critical Step: Avoid disturbing the solid pellet.

-

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, chemically inert container (e.g., a glass vial). Remove the solvent under a gentle stream of nitrogen or using a vacuum concentrator until a constant dry weight is achieved.

-

Quantification: Weigh the container with the dried residue. The difference between this final weight and the initial weight of the container is the mass of dissolved this compound.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

-

Protocol: HPLC-Based Method

This method is highly sensitive and accurate, making it ideal for compounds with low solubility or for high-throughput screening.[3]

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into an HPLC system equipped with a UV detector (e.g., monitoring at 254 nm, corresponding to the phenyl group) and a suitable column (e.g., C18). Plot the peak area versus concentration to generate a linear calibration curve.

-

Saturated Solution Preparation: Follow steps 1-3 from the Gravimetric Method (Protocol 5.2).

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the organic solvent.

-

Rationale: Filtration removes any fine particulates that could interfere with the HPLC analysis. The choice of a non-adsorptive filter material (e.g., PTFE for organic solvents) is crucial.

-

-

Dilution: If necessary, dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the standard curve.

-

Analysis: Inject the prepared sample into the HPLC system using the same method as for the standards.

-

Calculation:

-

Determine the concentration of the sample by comparing its peak area to the standard curve.

-

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution factor)

-

Influencing Factors and Troubleshooting

Several factors beyond the choice of solvent can influence measured solubility.[3]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to perform and report solubility measurements at a specified, constant temperature.[3]

-

Purity: Impurities in either the this compound solute or the solvent can alter the measured solubility. Use reagents of the highest available purity for accurate determinations.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The history of the solid material can influence the result.

-

Slow Dissolution: Some compounds dissolve very slowly. If you suspect this is the case, visually inspect the amount of excess solid over the equilibration period to ensure it is no longer decreasing. Sonication can sometimes be used initially to break up aggregates and accelerate the approach to equilibrium.[13][14]

Conclusion

This compound presents a solubility profile governed by its amphipathic nature. Polar aprotic solvents like DMSO and DMF are predicted to be excellent choices for achieving high concentrations, a critical factor in many synthetic applications. For any new synthetic endeavor, it is highly recommended to empirically determine the solubility in the desired solvent system using a robust method, such as the HPLC-based protocol detailed herein. This foundational data will prevent downstream complications, enabling more efficient, scalable, and reproducible science.

References

- BenchChem. (n.d.). Solubility of Fmoc-protected amino acids. BenchChem.

- Chem-Impex. (n.d.). Z-DL-aspartic acid. Chem-Impex.

- Uversky, V. N. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC - NIH.

- ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate.

- TargetMol. (n.d.). N-Carbamoyl-DL-aspartic acid. TargetMol.

- Gazzola, M., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry.

- Reddit. (2023). Help determining solubility of Amino Acids. Reddit.

- Biosynth. (n.d.). The Solubility Challenge in Peptide Therapeutics. Biosynth.

- Chem-Impex. (n.d.). Ácido Z-DL-aspártico. Chem-Impex.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Bachem. (2021). Peptide solubility. Bachem.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Isca Biochemicals. (2023). Peptide solubility. Isca Biochemicals.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- Tan, Y. T., et al. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH.

- ChemBK. (n.d.). L-Aspartic acid. ChemBK.

- Carl ROTH. (n.d.). Safety Data Sheet: Z-L-Aspartic acid. Carl ROTH.

- PubChem. (n.d.). Material Properties of L-Aspartic Acid. PubChem.

- PubChem. (n.d.). L-Aspartic Acid. PubChem - NIH.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

- ResearchGate. (n.d.). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. ResearchGate.

- ChemicalBook. (n.d.). N-Carbobenzyloxy-L-aspartic acid. ChemicalBook.

- Fisher Scientific. (2010). SAFETY DATA SHEET. Fisher Scientific.

- Sigma-Aldrich. (n.d.). CARBOBENZYLOXY-DL-ASPARTIC ACID AldrichCPR. Sigma-Aldrich.

- Oh, N. M., et al. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. PubMed.

- PubChem. (n.d.). N-(Benzyloxycarbonyl)aspartic acid. PubChem.

- PubChem. (n.d.). (+-)-Aspartic Acid. PubChem - NIH.

- De Vaan, M. J. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH.

- Tokyo Chemical Industry. (n.d.). N-Benzyloxycarbonyl-L-aspartic Acid. Tokyo Chemical Industry.

- ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications.

- Carl ROTH. (n.d.). Safety Data Sheet: DL-Aspartic acid. Carl ROTH.

- ChemicalBook. (n.d.). L-Aspartic acid. ChemicalBook.

- United States Biological. (n.d.). N-Carbobenzoxy-dl-aspartic acid - Data Sheet. United States Biological.

- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company.

- LookChem. (n.d.). N-CARBOBENZYLOXY-L-ASPARTIC ANHYDRIDE. LookChem.

- Thermo Scientific Chemicals. (n.d.). N-Carbobenzyloxy-L-aspartic acid, 98% 100 g. Thermo Scientific Chemicals.

- ResearchGate. (n.d.). Experimental solubility (í µí±¥) of L-Aspartic acid in methanol + water binary solvent. ResearchGate.

- Wiley. (n.d.). N-Carbobenzoxy-D,L-aspartic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. CARBOBENZYLOXY-DL-ASPARTIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Carbamoyl-DL-aspartic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 14. iscabiochemicals.com [iscabiochemicals.com]

An In-depth Technical Guide to N-α-Carbobenzyloxy-DL-aspartic Acid (Z-DL-Asp-OH)

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Z-DL-Asp-OH in Synthesis

N-α-Carbobenzyloxy-DL-aspartic acid, commonly abbreviated as this compound, is a pivotal α-amino acid derivative whose utility permeates advanced peptide synthesis and medicinal chemistry. Its defining structural feature is the benzyloxycarbonyl (Z or Cbz) group, a robust and well-characterized protecting group for the α-amino functionality. This strategic protection allows for the selective manipulation of the α- and β-carboxylic acid groups of the aspartic acid scaffold, making this compound an indispensable building block for complex molecular architectures.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in drug discovery. We will delve into the critical considerations for its use, particularly the mitigation of common side reactions, and provide field-proven protocols for its synthesis and characterization.

CAS Number: 4515-21-3[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. These properties dictate everything from reaction setup and solvent choice to storage and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 4515-21-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₆ | [1] |

| Molecular Weight | 267.23 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | Chem-Impex |

| Melting Point | 113 - 118 °C | Chem-Impex |

| Synonyms | This compound, N-Carbobenzyloxy-DL-aspartic Acid, 2-Benzyloxycarbonylaminosuccinic acid | PubChem, Chem-Impex |

| Solubility | Soluble in organic solvents like methanol, DMSO, acetone; less soluble in water. | BenchChem |

| Storage | Store at 0 - 8 °C | Chem-Impex |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, involving the acylation of DL-aspartic acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The causality behind the chosen reaction parameters is critical for maximizing yield and purity while minimizing side-product formation.

Core Reaction Principle

The reaction proceeds by the nucleophilic attack of the deprotonated amino group of DL-aspartic acid on the electrophilic carbonyl carbon of benzyl chloroformate. Maintaining an alkaline pH is crucial for two reasons: it ensures the amino group remains deprotonated and thus nucleophilic, and it neutralizes the hydrochloric acid byproduct generated during the reaction.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established patent literature, ensuring a robust and reproducible methodology.

-

Reaction Setup:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, pH meter, and a dropping funnel, dissolve DL-aspartic acid in an aqueous sodium hydroxide (NaOH) solution. The concentration should be adjusted to achieve a solution of approximately 30-40% by weight of the amino acid.

-

Cool the resulting solution to approximately 10°C using an ice bath. The rationale for cooling is to control the exothermicity of the reaction and to suppress the rate of hydrolysis of the benzyl chloroformate reagent.

-

-

Acylation Reaction:

-

Prepare a solution of benzyl chloroformate (Cbz-Cl) in a suitable organic solvent like toluene (e.g., a 42% weight solution).

-

Slowly add the Cbz-Cl solution to the cooled aspartic acid solution over a period of 2-3 hours.

-

Throughout the addition, meticulously maintain the pH of the reaction mixture between 10.0 and 11.0 by the concurrent dropwise addition of a 25% aqueous NaOH solution. This pH range represents a critical process parameter: a lower pH leads to incomplete reaction and potential dipeptide formation, while a higher pH (e.g., >12.0) can accelerate the hydrolysis of Cbz-Cl to benzyl alcohol, reducing the overall yield.

-

-

Reaction Completion and Work-up:

-

Allow the reaction to proceed for an additional 1-2 hours at a controlled temperature of 10-30°C after the addition of Cbz-Cl is complete.

-

The reaction progress can be monitored by techniques like TLC or the Ninhydrin test to confirm the consumption of the starting DL-aspartic acid.

-

-

Isolation and Purification:

-

Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with a mineral acid (e.g., concentrated HCl) while cooling in an ice bath. This protonates the carboxylate groups, causing the this compound product to precipitate out of the aqueous solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product with a purity of ≥99%.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Critical Challenge in Application: Aspartimide Formation

A significant challenge in the use of Z-Asp-OH derivatives in peptide synthesis is the intramolecular cyclization to form a succinimide derivative, known as aspartimide. This side reaction is particularly prevalent when the C-terminal neighboring residue is sterically unhindered, such as glycine, serine, or asparagine.

Mechanism of Aspartimide Formation

The reaction is typically base-catalyzed, with the deprotonated backbone amide nitrogen of the residue C-terminal to the aspartate acting as a nucleophile. This nitrogen attacks the carbonyl carbon of the aspartyl side-chain ester, forming a five-membered ring intermediate. This aspartimide can then undergo hydrolysis to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone is rerouted through the side-chain carboxyl group. This process often leads to racemization at the α-carbon of the aspartic acid residue.

Diagram of Aspartimide Formation Pathway

Caption: Pathway of base-catalyzed aspartimide formation.

Mitigation Strategies

-

Use of Bulky Side-Chain Protecting Groups: While this compound itself has an unprotected side chain, in solid-phase peptide synthesis (SPPS), derivatives like Fmoc-Asp(OR)-OH are used. Employing bulky ester groups (R), such as O-t-butyl (OtBu), can sterically hinder the nucleophilic attack required for cyclization.

-

Backbone Protection: The introduction of a protecting group on the amide nitrogen C-terminal to the aspartate residue can prevent it from acting as a nucleophile. Dmb (2,4-dimethoxybenzyl) and Tmb (2,4,6-trimethoxybenzyl) groups are effective for this purpose, particularly in problematic Asp-Gly sequences.

-

Optimized Reaction Conditions: Using milder bases for Fmoc deprotection in SPPS, such as piperazine, or reducing the temperature and time of base exposure can significantly decrease the rate of aspartimide formation.

Analytical Characterization: A Self-Validating System

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system to confirm the quality of the synthesized material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound and for monitoring reaction progress.

-

Protocol: Reverse-Phase HPLC Analysis

-

Column: C18 reverse-phase column (e.g., Newcrom R1, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatible analysis).

-

Mobile Phase B: Acetonitrile (MeCN) with the corresponding acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the aromatic Z-group).

-

Validation: A pure sample of this compound should present as a single, sharp peak. The presence of starting materials (DL-aspartic acid) or byproducts (benzyl alcohol) would be evident as separate peaks with different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR (Proton NMR):

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (δ, ppm):

-

~7.3 ppm: A multiplet corresponding to the 5 aromatic protons of the benzyl group.

-

~5.0 ppm: A singlet for the 2 benzylic protons (-CH₂-).

-

~4.5 ppm: A multiplet for the α-proton of the aspartic acid backbone.

-

~2.7-2.8 ppm: A multiplet for the 2 β-protons (-CH₂-) of the side chain.

-

A broad singlet for the carboxylic acid protons (variable, may be >10 ppm).

-

A signal for the amide proton (-NH-).

-

-

Validation: The integration of the proton signals should correspond to the number of protons in the structure (e.g., aromatic:benzylic ratio of 5:2).

-

-

¹³C NMR (Carbon NMR):

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (δ, ppm):

-

~170-175 ppm: Signals for the two carboxylic acid carbons.

-

~156 ppm: Signal for the urethane carbonyl carbon.

-

~127-137 ppm: Signals for the aromatic carbons.

-

~65 ppm: Signal for the benzylic carbon.

-

~50 ppm: Signal for the α-carbon.

-

~35 ppm: Signal for the β-carbon.

-

-

Validation: The number of distinct carbon signals should match the molecular structure, confirming the presence of all functional groups.

-

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of therapeutic agents.

-

Peptide Synthesis: this compound is a classical building block in solution-phase peptide synthesis. The Z-group provides robust α-amino protection that is stable to a wide range of reaction conditions and can be cleanly removed by catalytic hydrogenation. This allows for the controlled elongation of peptide chains.

-

Development of Anticancer Agents: Aspartic acid derivatives are integral to the development of novel anticancer therapeutics. For instance, a series of compounds derived from N-(carbobenzyloxy)-L-aspartic acid-β-benzyl ester have been synthesized and evaluated as potent inhibitors of topoisomerase IIα, a critical enzyme in DNA replication in cancer cells.

-

Neuroprotective Agents: As a derivative of aspartic acid, an important neurotransmitter, this compound serves as a key starting material in the synthesis of molecules targeting neurological disorders. Its use as a building block allows for the creation of peptidomimetics and other small molecules designed to interact with receptors and enzymes in the central nervous system.[1]

-

Antiviral Drug Scaffolds: The aspartic acid backbone is a common feature in inhibitors of viral proteases, such as HIV protease. The ability to selectively modify the two carboxyl groups of this compound makes it a useful scaffold for designing inhibitors that can fit into the active sites of these enzymes.

Conclusion

N-α-Carbobenzyloxy-DL-aspartic acid (this compound) is more than a simple protected amino acid; it is a strategic tool for the synthesis of complex peptides and pharmacologically active molecules. Its successful application hinges on a deep understanding of its properties, a meticulous approach to its synthesis and purification, and a proactive strategy to mitigate potential side reactions like aspartimide formation. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently and effectively utilize this compound in their research and development endeavors, ultimately contributing to advancements in chemical synthesis and drug discovery.

References

Sources

A Technical Guide to the Strategic Application of Z-DL-Asp-OH in Peptide Synthesis: Mechanisms, Challenges, and Protocols

An In-depth Technical Guide

Abstract

N-α-Benzyloxycarbonyl-DL-aspartic acid (Z-DL-Asp-OH) is a derivative of the amino acid aspartic acid that presents a unique combination of features for peptide synthesis: the well-established benzyloxycarbonyl (Z) N-terminal protecting group, a racemic stereocenter (DL), and, most critically, an unprotected side-chain β-carboxyl group. While modern solid-phase peptide synthesis (SPPS) predominantly relies on orthogonally protected amino acids, this compound remains a relevant tool in specific contexts, particularly in solution-phase synthesis and for the construction of certain dipeptides and peptide libraries. This guide provides an in-depth analysis of the core mechanisms, inherent challenges, and strategic considerations when employing this compound. We will explore the dual-edged nature of its unprotected side chain, which offers synthetic shortcuts but also introduces significant risks of side reactions, most notably aspartimide formation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental principles and practical applications of this classic, yet challenging, building block.

Section 1: The Anatomy of this compound

A thorough understanding of the constituent parts of this compound is essential to predict its behavior in a reaction and to design a successful synthesis strategy.

1.1 The Benzyloxycarbonyl (Z) Protecting Group: A Pillar of Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is one of the most important and historically significant amine protecting groups in organic and peptide chemistry.[1][2][3] It is classified as a carbamate and offers several advantages:

-

Ease of Introduction: It is readily introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

-

Stability and Crystallinity: Z-protected amino acids are often stable, crystalline solids, which simplifies their handling, purification, and storage.[2][4]

-

Racemization Resistance: The urethane-type protection afforded by the Z-group is highly effective at preventing racemization of the α-carbon during the carboxyl group activation and coupling steps.[4]

The primary characteristic that defines its strategic use is its method of cleavage. The Z-group is stable to the mildly basic conditions used for Fmoc-group removal and the moderately acidic conditions for Boc-group removal, establishing its orthogonality to these common protecting groups.[3][5] However, it is typically removed under harsh conditions:

-

Catalytic Hydrogenolysis: Cleavage by catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C) is the cleanest method, yielding the free amine, toluene, and carbon dioxide.[1][3]

-

Strong Acids: It can also be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[1][5]

These robust deprotection conditions make the Z-group highly suitable for solution-phase synthesis where intermediates can be isolated and subjected to these procedures, but less compatible with standard solid-phase strategies where the peptide is anchored to an acid-labile resin.[5]

1.2 The Aspartic Acid Core: A Dicarboxylic Challenge

Aspartic acid is an α-amino acid featuring a carboxylic acid group in its side chain (a β-carboxyl group). In this compound, this side chain is unprotected, meaning the molecule possesses two potentially reactive carboxylic acid groups. This feature is the source of both its utility and its difficulty. In most modern peptide synthesis strategies, particularly SPPS, the side chain of aspartic acid is protected as an ester (e.g., a tert-butyl or benzyl ester) to prevent it from reacting during peptide bond formation.[6][7] The use of an unprotected version necessitates stringent control over the reaction to achieve selective activation of the α-carboxyl group over the β-carboxyl group.

1.3 The Stereochemical Consideration: The Role of a DL-Racemate

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of Z-D-Asp-OH and Z-L-Asp-OH. The use of a racemate is highly unusual in the synthesis of biologically active peptides, where stereochemical purity is paramount. Coupling a racemic amino acid to a chiral peptide chain will result in the formation of two diastereomeric peptides, which have different physical properties and can be difficult to separate.

The use of this compound is therefore confined to specific applications:

-

Synthesizing achiral molecules where the aspartic acid chirality is destroyed.

-

Creating peptide libraries for screening purposes where diversity is desired.

-

Applications where the subsequent separation of diastereomers is feasible and acceptable.

-

Economical production of simple molecules, like the artificial sweetener aspartame, where the undesired diastereomer can be removed or epimerized.[8]

Section 2: Core Mechanism of Action in Peptide Bond Formation

The synthesis of a peptide bond using this compound involves three main stages: activation of a carboxyl group, coupling with an amine, and deprotection of the N-terminus to allow for further chain elongation.

2.1 The Challenge of Activation